2-(1,1,2,3,3,3-Hexafluoropropoxy)biphenyl
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Overview
Description
It has the molecular formula C15H10F6O and a molecular weight of 320.23 g/mol. This compound is known for its unique chemical properties, which make it valuable in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of 2-(1,1,2,3,3,3-Hexafluoropropoxy)biphenyl involves several steps. One common method includes the reaction of biphenyl with hexafluoropropanol in the presence of a catalyst. The reaction conditions typically involve elevated temperatures and specific solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(1,1,2,3,3,3-Hexafluoropropoxy)biphenyl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1,1,2,3,3,3-Hexafluoropropoxy)biphenyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a solvent in specific applications.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the study of enzyme interactions and protein folding.
Industry: The compound is used in the production of specialized polymers and materials with unique properties
Mechanism of Action
The mechanism by which 2-(1,1,2,3,3,3-Hexafluoropropoxy)biphenyl exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups play a crucial role in its reactivity and stability, allowing it to interact with various enzymes and proteins. These interactions can lead to changes in the structure and function of the target molecules, resulting in the desired effects.
Comparison with Similar Compounds
2-(1,1,2,3,3,3-Hexafluoropropoxy)biphenyl can be compared with other similar compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in various chemical reactions.
2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride: Another fluorinated compound with unique properties.
The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable for a wide range of applications.
Properties
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropoxy)-2-phenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O/c16-13(14(17,18)19)15(20,21)22-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDRMYMZECYQKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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